molecular formula C28H50N4O2S B403563 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327169-46-0

7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B403563
CAS-Nummer: 327169-46-0
Molekulargewicht: 506.8g/mol
InChI-Schlüssel: ROLLXNBRPZKSBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as SQ22536, is a selective inhibitor of adenylyl cyclase. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Wirkmechanismus

7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione selectively inhibits adenylyl cyclase, an enzyme that converts ATP to cyclic AMP. By inhibiting adenylyl cyclase, this compound decreases the production of cyclic AMP, which in turn decreases the activation of protein kinase A and downstream signaling pathways. This ultimately leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of cyclic AMP, which in turn decreases the activation of protein kinase A and downstream signaling pathways. This ultimately leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. Additionally, it has been shown to have cardioprotective effects, including the inhibition of platelet aggregation and the reduction of myocardial ischemia-reperfusion injury. It has also been shown to have neuroprotective effects, including the inhibition of glutamate-induced neuronal death and the reduction of cerebral ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a number of advantages for lab experiments. It is a selective inhibitor of adenylyl cyclase, which makes it a useful tool for studying the role of cyclic AMP signaling pathways in various cellular processes. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and biological effects.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, including the inhibition of phosphodiesterases and the activation of protein kinase C. Additionally, its lipophilic nature can make it difficult to work with in some experimental systems.

Zukünftige Richtungen

There are a number of potential future directions for the study of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus could be the development of more selective inhibitors of adenylyl cyclase, which could help to minimize off-target effects. Additionally, future studies could focus on the development of more water-soluble analogs of this compound, which could make it easier to work with in experimental systems. Finally, future studies could focus on the development of new therapeutic applications for this compound, including its potential use in the treatment of other diseases beyond cancer, cardiovascular diseases, and neurological disorders.

Synthesemethoden

7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process involving the reaction of hexadecyl bromide with thiourea to form hexadecylthiourea, followed by the reaction of hexadecylthiourea with 3-methylxanthine to form 7-hexadecyl-3-methylxanthine. The final step involves the reaction of 7-hexadecyl-3-methylxanthine with sulfuric acid and hydrogen peroxide to form this compound.

Wissenschaftliche Forschungsanwendungen

7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Eigenschaften

IUPAC Name

7-hexadecyl-8-hexylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O2S/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-32-24-25(31(3)27(34)30-26(24)33)29-28(32)35-23-21-9-7-5-2/h4-23H2,1-3H3,(H,30,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLLXNBRPZKSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.